Cas no 1250689-18-9 (1-(3-azidopropyl)-1H-pyrazole)

1-(3-アジドプロピル)-1H-ピラゾールは、アジド基とピラゾール環を有する有機化合物です。この化合物は、クリックケミストリーにおける重要な中間体として利用され、特にCu(I)触媒を用いるアジド-アルキン環化付加反応(CuAAC)において有用です。アジド基の高い反応性とピラゾール環の安定性を兼ね備えており、医薬品や材料科学分野での応用が期待されています。また、分子内に極性官能基を有するため、溶解度や反応性の調整が可能です。取り扱いにはアジド基の爆発性に注意が必要ですが、適切な条件下で安全に使用できます。

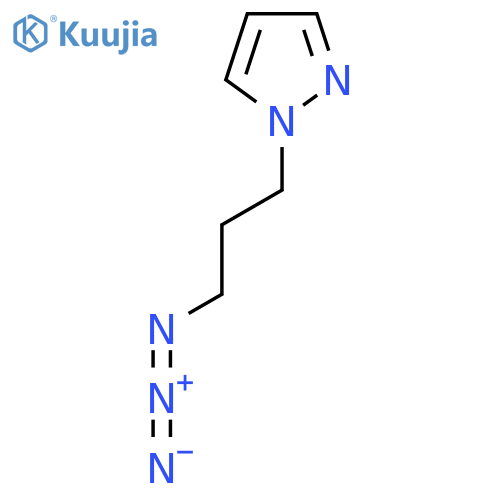

1-(3-azidopropyl)-1H-pyrazole structure

商品名:1-(3-azidopropyl)-1H-pyrazole

1-(3-azidopropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(3-azidopropyl)-1H-pyrazole

- AKOS010656315

- EN300-1869688

- 1250689-18-9

-

- インチ: 1S/C6H9N5/c7-10-8-3-1-5-11-6-2-4-9-11/h2,4,6H,1,3,5H2

- InChIKey: LDFHSSZYSHAEDR-UHFFFAOYSA-N

- ほほえんだ: N1(C=CC=N1)CCCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 151.08579531g/mol

- どういたいしつりょう: 151.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-(3-azidopropyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869688-0.25g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-1.0g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1869688-5g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-0.05g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-5.0g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 5g |

$2277.0 | 2023-06-02 | ||

| Enamine | EN300-1869688-10g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-1g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-0.5g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-2.5g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1869688-0.1g |

1-(3-azidopropyl)-1H-pyrazole |

1250689-18-9 | 0.1g |

$490.0 | 2023-09-18 |

1-(3-azidopropyl)-1H-pyrazole 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1250689-18-9 (1-(3-azidopropyl)-1H-pyrazole) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量